2,3-Dinitropyridine
Overview
Description
2,3-Dinitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3N3O4 and its molecular weight is 169.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amination and Derivatives : A study by Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-Dinitropyridine derivatives, resulting in mono-, di-, and triamino-substituted compounds. This work is significant for understanding the chemical behavior of 2,3-Dinitropyridine in various conditions (Woźniak, Bańskira, & Szpakiewicz, 1993).
Energetic Salts and Detonation Properties : Ghule, Srinivas, and Muralidharan (2013) synthesized and characterized monoanionic salts of 3,5-Dinitropyridin-2-ol, finding significant energetic properties with potential applications in explosives (Ghule, Srinivas, & Muralidharan, 2013).
Reaction Kinetics with Substituted Anilines : The kinetics of reactions between 2-chloro-3,5-dinitropyridine and substituted anilines were studied by Hegazy et al. (2000), offering insights into the reaction mechanisms and intermediate formation (Hegazy, Fattah, Hamed, & Sharaf, 2000).
Micellar Effects on Hydrolysis : Al-Shamary et al. (2012) investigated the hydrolysis of 2-chloro-3,5-dinitropyridine in micellar environments, revealing the influence of surfactants on reaction rates and mechanisms (Al-Shamary, Al‐Lohedan, Rafiquee, & Issa, 2012).
Aminonitropyridines and Their N-Oxides : Research by Hollins et al. (1996) focused on the preparation of aminonitropyridines and their N-oxides, key for developing new insensitive energetic materials (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).
Structural Analysis of Derivatives : Punte et al. (1990) conducted a structural analysis of 2-methoxy-3,5-dinitropyridine, providing valuable data on molecular conformation and reactivity (Punte, Rivero, Cerdeira, & Nudelman, 1990).
Synthesis of Diazatricyclododecanes : Morozova et al. (2012) explored the synthesis of 2,6-diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine, contributing to the understanding of complex organic synthesis processes (Morozova, Yakunina, Blokhin, Shakhkel’dyan, & Atroshchenko, 2012).
Safety and Hazards
Future Directions
Future research on 2,3-Dinitropyridine and other nitropyridines may focus on their potential applications in various fields, such as the development of new high-efficiency burning rate catalysts , and the synthesis of novel fluorescent molecules . Environmental protection, high energy and low sensitivity, nanometerization, multifunctional compounding, and solvent-free are proposed as key directions of future research .
Mechanism of Action
Target of Action
Nitropyridines, in general, have been known to interact with various biological targets, including enzymes and cellular structures
Mode of Action
Nitropyridines, as a class of compounds, are known to undergo various chemical reactions, including nucleophilic substitution . In these reactions, the nitro group on the pyridine ring can be selectively substituted under the action of nucleophiles . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Nitropyridines have been associated with various biochemical processes, including the regulation of enzyme activity and the disruption of cellular structures
Result of Action
Nitropyridines have been associated with various cellular effects, including the disruption of cellular structures and the alteration of enzyme activity
Properties
IUPAC Name |
2,3-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDGJAVWKTTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376473 | |
Record name | 2,3-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-60-0 | |
Record name | 2,3-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.